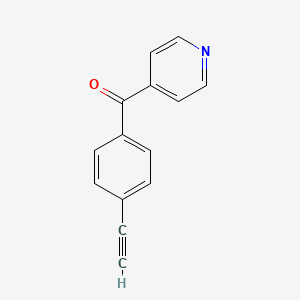![molecular formula C8H13NO B13897962 (3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylene-1-azabicyclo[320]heptan-5-yl)methanol is a bicyclic compound that features a unique structure with a methylene group and an azabicyclo heptane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated azabicyclo compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable nature of the synthetic routes mentioned above suggests potential for industrial application. The reduction of spirocyclic oxetanyl nitriles and palladium-catalyzed reactions are promising for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and reducing agents for the reduction of nitriles . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxygenated derivatives, while reduction can produce simpler bicyclic structures.
Applications De Recherche Scientifique
(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential drug development.
Industry: Its scalable synthesis methods make it suitable for industrial applications in producing specialized chemicals.
Mécanisme D'action
The mechanism by which (3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to mimic certain biological molecules, potentially interacting with enzymes or receptors in a manner similar to naturally occurring compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure and have been studied for their properties as saturated isosteres.
8-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids, which display a wide array of biological activities.
Uniqueness
(3-Methylene-1-azabicyclo[320]heptan-5-yl)methanol is unique due to its methylene group and specific bicyclic structure, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
(3-methylidene-1-azabicyclo[3.2.0]heptan-5-yl)methanol |
InChI |
InChI=1S/C8H13NO/c1-7-4-8(6-10)2-3-9(8)5-7/h10H,1-6H2 |
Clé InChI |
QEPLURQYRMRWSW-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC2(CCN2C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


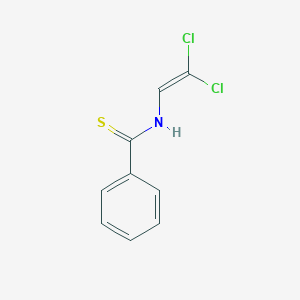
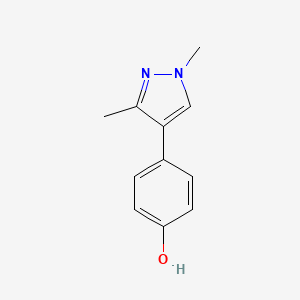


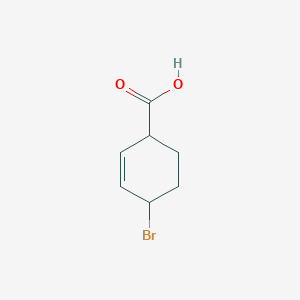
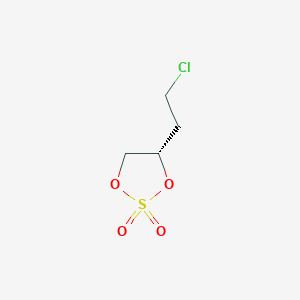
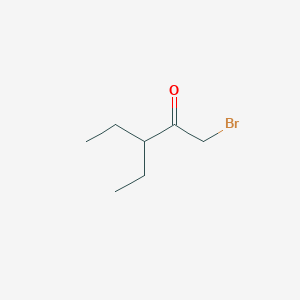
![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
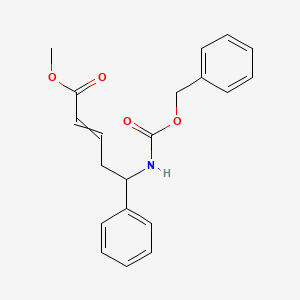
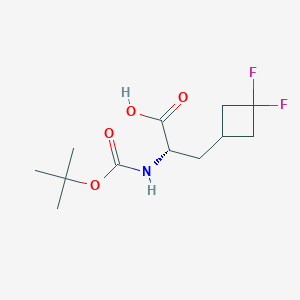
![(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol](/img/structure/B13897948.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B13897950.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
